molecular formula C7H16N2O2 B1664880 Emeriamine CAS No. 98063-21-9

Emeriamine

カタログ番号 B1664880
CAS番号: 98063-21-9
分子量: 160.21 g/mol
InChIキー: DAWBGYHPBBDHMQ-ZCFIWIBFSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Emeriamine, also known as 3-amino-4-(trimethylazaniumyl)butanoate, belongs to the class of organic compounds known as beta amino acids and derivatives . These are amino acids having a (-NH2) group attached to the beta carbon atom . Emeriamine is a very strong basic compound .


Synthesis Analysis

The synthesis of Emeriamine involves the application of a double asymmetric induction in the synthesis of enantiomerically pure APs . It also involves the development of a general approach to the synthesis of γ-aminophosphonic acids (γ-APs) and the use of enantiomeric N-(p-tolylsulfinyl)cinnamaldimines in the synthesis of diverse α- and β-aminophosphonic acids .


Molecular Structure Analysis

Emeriamine has a molecular formula of C7H16N2O2 . The InChIKey for Emeriamine is DAWBGYHPBBDHMQ-ZCFIWIBFSA-N .


Chemical Reactions Analysis

Emeriamine is not a naturally occurring metabolite and is only found in those individuals exposed to this compound or its derivatives . It is part of the human exposome, which can be defined as the collection of all the exposures of an individual in a lifetime and how those exposures relate to health .

科学的研究の応用

Emeriamine as an Antidiabetic Agent

Emeriamine, derived from a novel fungal metabolite emericedin, exhibits strong antidiabetic properties. It specifically inhibits carnitine-dependent oxidation of long chain fatty acids, with its main inhibition site being carnitine palmitoyltransferase I on the mitochondrial inner membrane. This inhibition leads to hypoglycemic and antiketogenic activities in both normal and diabetic animals, demonstrating its potential as a therapeutic agent for diabetes (Kanamaru et al., 1985).

Impact on Pancreatic Function

Emeriamine has been studied for its effects on both exocrine and endocrine pancreatic functions in normal and diabetic rats. It normalizes symptoms like hyperingestion and hyperposia in diabetic rats, significantly reducing fasting glucose levels without altering insulin levels. It also influences the content of pancreatic enzymes like lipase, trypsin, and amylase, indicating a role in pancreatic health and function (Duan, Cheng, & Erlanson‐Albertsson, 1992).

Effects on Lipid Metabolism

Studies have also explored emeriamine's impact on lipid metabolism. It significantly alters lipid profiles under fasting conditions, leading to hypertriglyceridemia and fatty liver in fasting rats. This suggests that emeriamine's inhibition of fatty acid oxidation can divert exogenous fatty acids to esterification pathways, impacting liver function and lipid metabolism (Maeda et al., 1996).

Inhibitory Activity on Fatty Acid Oxidation

Emeriamine and its analogues exhibit inhibitory activity on long chain fatty acid oxidation. Structural studies and synthesis of various analogues have helped understand the structure-activity relationships, contributing to the development of more effective derivatives for inhibiting fatty acid oxidation (Shinagawa et al., 1987).

Influence on Triglyceride and Cholesterol Secretion

Investigations into emeriamine's effects on ketogenesis and lipid secretion have shown that it can elevate both triglyceride and cholesterol secretions in the liver, indicating its significant role in regulating lipid components in the body. This highlights the importance of fatty acid oxidation rates in liver health and metabolism (Yamamoto et al., 1996).

特性

IUPAC Name

(3R)-3-amino-4-(trimethylazaniumyl)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O2/c1-9(2,3)5-6(8)4-7(10)11/h6H,4-5,8H2,1-3H3/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAWBGYHPBBDHMQ-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CC(CC(=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[N+](C)(C)C[C@@H](CC(=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00243410
Record name Emeriamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00243410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Aminocarnitine

CAS RN

98063-21-9
Record name Emeriamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098063219
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Emeriamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00243410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-Aminocarnitine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Emeriamine
Reactant of Route 2
Reactant of Route 2
Emeriamine
Reactant of Route 3
Emeriamine
Reactant of Route 4
Emeriamine
Reactant of Route 5
Reactant of Route 5
Emeriamine
Reactant of Route 6
Emeriamine

Citations

For This Compound
148
Citations
T Kanamaru, S Shinagawa, M Asai, H Okazaki… - Life sciences, 1985 - Elsevier
… In this report, biological activities of emeriamine are … Emeriamine was prepared by hydrolysing emericedin using 6N HCI at 95C for 16 hours. Chemical name (IUPAC) of emeriamine …
Number of citations: 60 www.sciencedirect.com
S Shinagawa, T Kanamaru, S Harada… - Journal of Medicinal …, 1987 - ACS Publications
… as emeriamine. In order to study the structure-activity relations, various analogues of emeriamine, … derivatives showed much stronger inhibition of fatty acid oxidation than emeriamine. …
Number of citations: 14 pubs.acs.org
RD Duan, Y Cheng… - Scandinavian Journal of …, 1992 - Taylor & Francis
… The possible effect of emeriamine on exocrine pancreatic … emeriamine may inhibit the synthesis of lipase in fasting animals [9]. In this work, both in vivo and in vitro effects of emeriamine …
Number of citations: 9 www.tandfonline.com
S Shinagawa, T Kanamaru, S Harada… - Journal of medicinal …, 1987 - europepmc.org
… as emeriamine. In order to study the structure-activity relations, various analogues of emeriamine, … derivatives showed much stronger inhibition of fatty acid oxidation than emeriamine. …
Number of citations: 119 europepmc.org
R Castagnani, F De Angelis, E De Fusco… - The Journal of …, 1995 - ACS Publications
Stereospecific Synthesis of (R)-Aminocarnitine (Emeriamine) Starting from (R)-Carnitine via Double Inversion of Configuration … Stereospecific Synthesisof (R)-Aminocamitine (Emeriamine) …
Number of citations: 19 pubs.acs.org
H Maeda, M Fujiwara, K Fujita… - Journal of nutritional …, 1996 - jstage.jst.go.jp
… However, no significant effect of emeriamine on serum and hepatic lipids was observed between two refeeding groups with or without emeriamine. Conversely, when emeriamine was …
Number of citations: 13 www.jstage.jst.go.jp
H Maeda, M Fujiwara, K Miyamoto… - Journal of nutritional …, 1996 - jstage.jst.go.jp
… We recently reported that fatty liver and hypertriglyceride mia are easily induced by the administration of an inhibitor of fatty acid oxidation (emeriamine; (R)-3-amino-4-trimethylaminobutyric …
Number of citations: 5 www.jstage.jst.go.jp
N Fukuda, M Fukui, Y Kai, AP Jayasooriya… - Journal of nutritional …, 1998 - jstage.jst.go.jp
… We previously reported that the inhibi tion of fatty acid oxidation by emeriamine increases triacylglycerol and cholesterol secretion in isolated liver perfused with oleic acid substrate in …
Number of citations: 4 www.jstage.jst.go.jp
E Del Prete, TA Lutz, J Althaus, E Scharrer - Physiology & behavior, 1998 - Elsevier
… The effect of 8.7, 17.4, 34.8, or 69.6 μmol/kg body weight emeriamine on food intake was also tested. The doses of emeriamine used in the present study have been shown to inhibit …
Number of citations: 24 www.sciencedirect.com
K Yamamoto, N Fukuda, M Fukui, Y Kai… - Annals of nutrition and …, 1996 - karger.com
… Since there were no data on the inhibitory activity of emeriamine in the perfused organ system, we first examined the effect of in creasing concentrations of emeriamine on the hepatic …
Number of citations: 7 karger.com

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。